

Spectral Analysis of 1-(4-Methoxycyclohexyl)propan-1-one: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Methoxycyclohexyl)propan-1-one

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Disclaimer: As of late 2025, experimental spectral data for **1-(4-Methoxycyclohexyl)propan-1-one** is not publicly available in common scientific databases. This guide provides the fundamental chemical properties of the target compound and, for illustrative purposes, presents a comprehensive spectral analysis of the structurally analogous compound, 1-(4-methoxyphenyl)propan-1-one. The methodologies and workflows described are standard practices in chemical analysis and are directly applicable to the characterization of **1-(4-Methoxycyclohexyl)propan-1-one**, should a sample become available.

Overview of 1-(4-Methoxycyclohexyl)propan-1-one

1-(4-Methoxycyclohexyl)propan-1-one is a ketone derivative of a methoxy-substituted cyclohexane ring. Its chemical properties are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₈ O ₂
Molecular Weight	170.25 g/mol
CAS Number	859055-52-0

Spectral Data of an Analogous Compound: 1-(4-methoxyphenyl)propan-1-one

To illustrate the principles of spectral analysis, this section details the experimental data for 1-(4-methoxyphenyl)propan-1-one (CAS Number: 121-97-1), which features a phenyl ring instead of a cyclohexyl ring.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.89	Doublet (d)	2H	Ar-H (ortho to C=O)
7.20 (approx.)	Multiplet (m)	2H	Ar-H (meta to C=O)
3.81	Singlet (s)	3H	-OCH ₃
3.23	Triplet (t)	2H	-CH ₂ - (adjacent to C=O)
3.00	Triplet (t)	2H	-CH ₂ - (adjacent to Ar)

Solvent: CDCl₃, Reference: TMS at 0 ppm.^[2]

2.1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

Chemical Shift (δ) ppm	Assignment
198.9	C=O (Ketone)
163.6	Ar-C (para to C=O, attached to -OCH ₃)
130.3	Ar-C (ortho to C=O)
129.3	Ar-C (ipso)
113.8	Ar-C (meta to C=O)
55.5	-OCH ₃
40.4	-CH ₂ - (adjacent to C=O)
30.3	-CH ₂ - (adjacent to Ar)

Solvent: CDCl₃, Reference: TMS at 0 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	C-H stretch (Aromatic)
~2925	Medium	C-H stretch (Aliphatic)
~1681	Strong	C=O stretch (Aryl Ketone)
~1606	Strong	C=C stretch (Aromatic)
~1251	Strong	C-O stretch (Aryl Ether)

Sample preparation: Neat or KBr pellet.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
[5]

m/z	Relative Intensity (%)	Assignment
164	High	$[M]^+$ (Molecular Ion)
135	High	$[M - C_2H_5]^+$
108	Medium	$[M - C_3H_4O]^+$
77	Medium	$[C_6H_5]^+$

Ionization Method: Electron Ionization (EI). [6][7]

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for small organic molecules.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the sample for 1H NMR or 50-100 mg for ^{13}C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$, D_2O) in a clean, dry NMR tube. [8] Ensure the sample is fully dissolved; filter if particulates are present. [8]
- **Instrumentation:** The analysis is performed on a Nuclear Magnetic Resonance spectrometer (e.g., Bruker, Varian) typically operating at a frequency of 300 MHz or higher for 1H nuclei. [3]
- **Data Acquisition:**
 - The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity. [9]
 - For a standard 1H spectrum, a sufficient number of scans (typically 8 to 32) are acquired. [9]

- For ^{13}C spectra, a larger number of scans are required due to the low natural abundance of the ^{13}C isotope.[\[8\]](#)
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat (for liquids): Place a drop of the pure liquid between two salt plates (e.g., NaCl or KBr).[\[10\]](#)
 - KBr Pellet (for solids): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent disk using a hydraulic press.
- Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.[\[11\]](#)
- Data Processing: The resulting spectrum is a plot of percent transmittance versus wavenumber (in cm^{-1}).

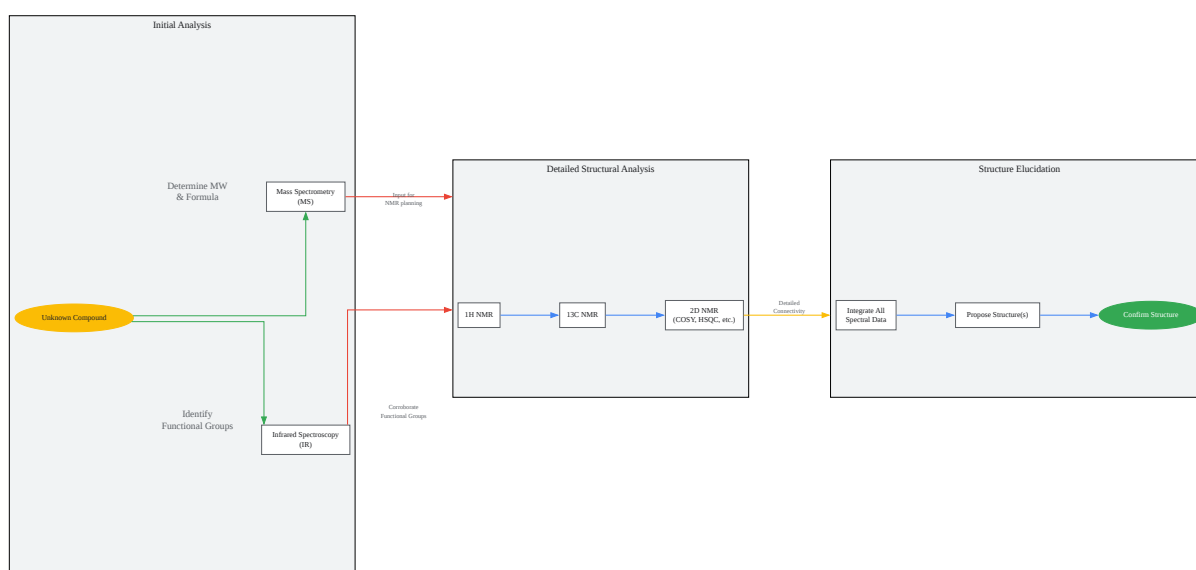
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: The analysis is typically performed on a mass spectrometer coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[\[12\]](#) The choice of ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) depends on the analyte's properties.[\[13\]](#)

- **Data Acquisition:** The sample is introduced into the ion source, where it is vaporized and ionized. The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion.[5]
- **Data Processing:** The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using various spectral techniques.



Logical Workflow for Spectral Analysis of an Organic Compound

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Logical Workflow for Spectral Analysis of an Organic Compound

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